5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is of interest due to its unique structure, which combines a pyrazole ring with a pyridine moiety, making it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile with an amine source, such as ammonia or an amine derivative, under reflux conditions . The reaction is usually carried out in a polar solvent like ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new agrochemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: Similar structure but lacks the pyridine moiety.
5-Amino-3-methyl-1-phenylpyrazole: Contains a phenyl group instead of a pyridine ring.
Uniqueness
The presence of both the pyrazole and pyridine rings in 5-Amino-3-methyl-1-pyridin-3-yl-1H-pyrazole-4-carbonitrile makes it unique compared to other similar compounds. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
5-amino-3-methyl-1-pyridin-3-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-9(5-11)10(12)15(14-7)8-3-2-4-13-6-8/h2-4,6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRAZVRZYNQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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